

Application Notes: Use of Gly-Pro-AMC in Glioma Research

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Compound of Interest		
Compound Name:	Gly-Pro-AMC	
Cat. No.:	B1659700	Get Quote

Introduction

Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized to measure the enzymatic activity of prolyl peptidases, particularly Dipeptidyl Peptidase IV (DPP4/CD26) and Fibroblast Activation Protein (FAP). In the context of glioma research, this substrate is instrumental in quantifying the activity of these enzymes, which are increasingly recognized for their roles in tumor progression, invasion, and the tumor microenvironment. Elevated levels of DPP4 and FAP have been observed in glioma, and their activity can correlate with tumor grade.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Gly-Pro-AMC in glioma research.

Principle of the Assay

The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the AMC fluorophore by DPP4 or FAP. Upon cleavage, the free AMC (7-amino-4-methylcoumarin) exhibits strong fluorescence when excited at approximately 380 nm, with an emission maximum at around 460 nm. The rate of fluorescence increase is directly proportional to the enzyme activity in the sample.

Applications in Glioma Research

 Quantification of DPP4 and FAP Activity: Measure and compare the enzymatic activity of DPP4 and FAP in glioma cell lines of different grades (e.g., U373 astrocytoma Grade III and



U87 glioblastoma multiforme Grade IV) and patient-derived glioma tissues.[1][4]

- Correlation with Tumor Grade: Investigate the relationship between DPP4 and FAP enzymatic activity and the pathological grade of glioma, with studies suggesting a positive correlation between higher enzyme activity and higher tumor grade.[1][2]
- Drug Discovery and Development: Screen for and characterize the efficacy of DPP4 and FAP inhibitors in glioma models. This is crucial for the development of targeted therapies.
- Investigation of Signaling Pathways: Elucidate the role of DPP4 and FAP in glioma-related signaling pathways, such as the TGF-β pathway which has been shown to regulate FAP expression.[5][6]
- Tumor Microenvironment Studies: Analyze the contribution of stromal cells to the overall DPP4 and FAP activity within the glioblastoma microenvironment.[7]

Quantitative Data Summary

The following tables summarize quantitative data on DPP4 and FAP expression and activity in glioma.

Table 1: DPP4 and FAP Expression in Glioma

Glioma Grade/Type	Enzyme	Expression Level	Reference
High-Grade Glioma (IV)	DPP4	Significantly higher than low-grade	[3]
High-Grade Glioma (IV)	FAP	Significantly higher than low-grade	[3]
U87 (Grade IV)	DPP4	Higher total activity than U373	[1]
U373 (Grade III)	DPP4	Lower total activity than U87	[1]
Mesenchymal Subtype GBM	FAP	Highest expression among subtypes	[5]



Table 2: IC50 Values of Select Inhibitors

Cell Line	Inhibitor	Target Enzyme	IC50 Value	Reference
Not Specified	Gly-boroPro	FAP	Not Specified	[8]
Not Specified	Halogenated Pyridine Inhibitors	FAP	Not Specified	[8]
SW620 (Colorectal Cancer)	Sitagliptin	DPP4	15.67 μΜ	[9]
HCT116 (Colorectal Cancer)	Vildagliptin	DPP4	21.45 μΜ	[9]

Note: Specific IC50 values for DPP4 and FAP inhibitors in glioma cell lines are not readily available in the searched literature and would require specific experimental determination.

Experimental Protocols

Protocol 1: Measurement of DPP4/FAP Activity in Glioma Cell Lysates

This protocol details the measurement of DPP4 and FAP enzymatic activity in cultured glioma cells.

Materials:

- Glioma cell lines (e.g., U87, U373)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), pH 7.4
- Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Gly-Pro-AMC substrate

Methodological & Application





- 96-well black, flat-bottom plates
- Fluorometric microplate reader
- Protein assay kit (e.g., BCA or Bradford)

Procedure:

- Cell Culture: Culture glioma cells to 80-90% confluency in appropriate cell culture medium.
- Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells. c. Incubate on ice for 30 minutes with occasional swirling. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and store it at -80°C until use.
- Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.
- Enzymatic Assay: a. Dilute the cell lysate with PBS to a final protein concentration of 10-50 μ g/well . b. Pipette 50 μ L of the diluted cell lysate into each well of a 96-well black plate. Include a blank control with lysis buffer only. c. Prepare a 2X working solution of **Gly-Pro-AMC** (e.g., 100 μ M) in PBS. d. Add 50 μ L of the 2X **Gly-Pro-AMC** solution to each well to initiate the reaction (final concentration 50 μ M). e. Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. f. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, with excitation at 380 nm and emission at 460 nm.
- Data Analysis: a. Subtract the background fluorescence (blank wells) from the sample readings. b. Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. c. Normalize the enzyme activity to the protein concentration (e.g., in RFU/min/mg protein).

Protocol 2: Measurement of DPP4/FAP Activity in Glioma Tissue Homogenates

This protocol outlines the procedure for measuring DPP4 and FAP activity in fresh or frozen glioma tissue.



Materials:

- Glioma tissue samples
- Homogenization buffer (e.g., PBS with protease inhibitors)
- Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
- Gly-Pro-AMC substrate
- 96-well black, flat-bottom plates
- Fluorometric microplate reader
- · Protein assay kit

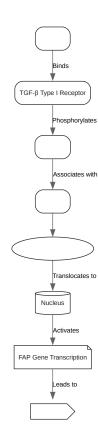
Procedure:

- Tissue Preparation: a. Weigh the frozen or fresh glioma tissue. b. Place the tissue in a prechilled tube.
- Homogenization: a. Add ice-cold homogenization buffer to the tissue (e.g., 1 mL per 100 mg of tissue). b. Homogenize the tissue on ice until no visible chunks remain. c. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant (tissue homogenate) and store it at -80°C.
- Protein Quantification: Determine the total protein concentration of the tissue homogenate.
- Enzymatic Assay: Follow steps 4 and 5 from Protocol 1, using the tissue homogenate instead of the cell lysate.

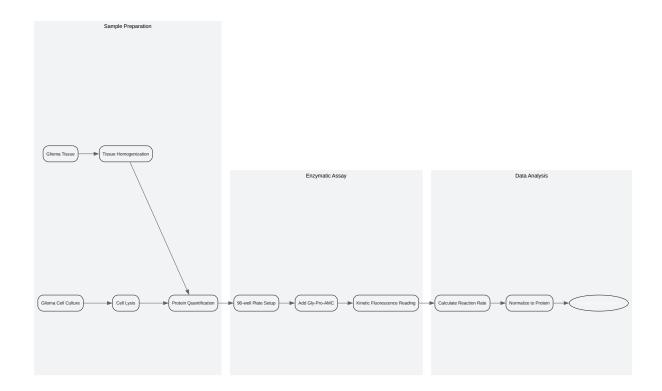
Visualizations

Signaling Pathway and Experimental Workflow Diagrams

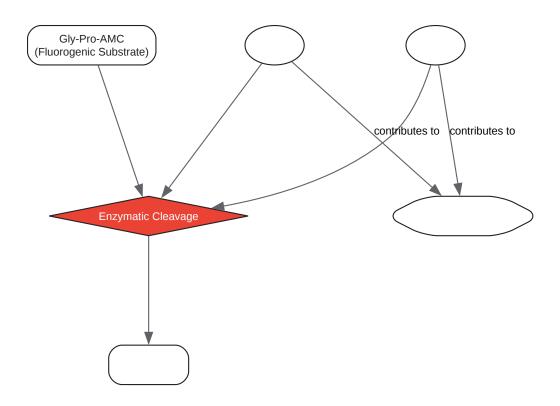












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